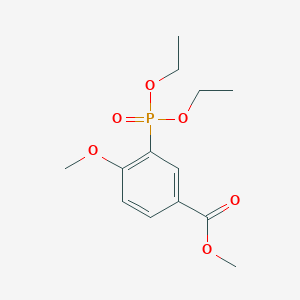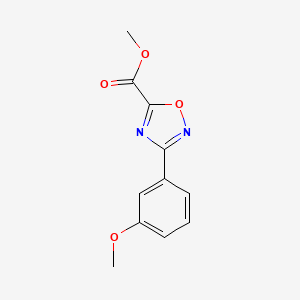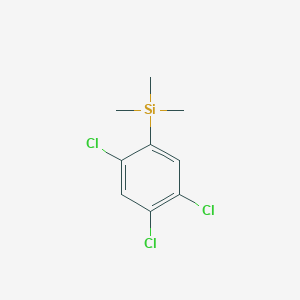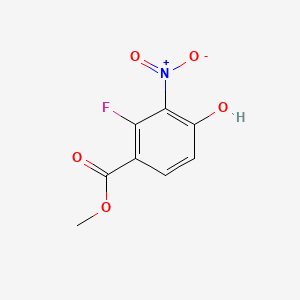
Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a methoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate typically involves the esterification of 3-(Diethoxyphosphoryl)-4-methoxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The methoxybenzoate moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Diethyl Benzylphosphonate: Similar in structure but with a benzyl group instead of a methoxybenzoate moiety.
Methyl 3-(Diethoxyphosphoryl)-3,3-difluoropyruvate: Contains a difluoropyruvate group, leading to different reactivity and applications.
Uniqueness: Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H19O6P |
|---|---|
Peso molecular |
302.26 g/mol |
Nombre IUPAC |
methyl 3-diethoxyphosphoryl-4-methoxybenzoate |
InChI |
InChI=1S/C13H19O6P/c1-5-18-20(15,19-6-2)12-9-10(13(14)17-4)7-8-11(12)16-3/h7-9H,5-6H2,1-4H3 |
Clave InChI |
TWFPPZDQRFJLOE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=CC(=C1)C(=O)OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)






![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)

